molecular formula C18H24N2OS B2805214 N-cyclopentyl-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851412-17-4

N-cyclopentyl-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2805214
CAS No.: 851412-17-4
M. Wt: 316.46
InChI Key: FIUWKRCRVKMZHA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopentyl group, a propyl-substituted indole moiety, and a sulfanylacetamide linkage, making it a unique structure with potential biological significance.

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes provides critical insights into how similar compounds could be studied for their metabolic interactions and potential drug-drug interactions (DDIs). This area of study is crucial for understanding the metabolism of drugs and the role of specific CYP isoforms in these processes (Khojasteh et al., 2011).

Antioxidant and Therapeutic Uses of N-acetylcysteine

The therapeutic uses of N-acetylcysteine (NAC) in treating conditions such as acetaminophen overdose and cystic fibrosis highlight the importance of compounds that can act as precursors for the synthesis of vital cellular components like glutathione (GSH). This research underscores the potential for compounds like N-cyclopentyl-2-(1-propylindol-3-yl)sulfanylacetamide to have applications in modulating physiological processes through antioxidant properties (Rushworth & Megson, 2014).

Sulfonamide Inhibitors in Clinical Applications

The review on sulfonamide inhibitors from 2013 to the present illustrates the broad spectrum of clinical applications for sulfonamide compounds, ranging from antibacterial agents to treatments for various diseases such as cancer and glaucoma. This highlights the potential for structurally related compounds to have wide-ranging therapeutic applications (Gulcin & Taslimi, 2018).

Pharmacokinetics and Pharmacodynamics of Ketamine

The clinical pharmacokinetics and pharmacodynamics of ketamine, a compound known for its unique mechanisms of action, provide a model for studying the effects of psychoactive and anesthetic compounds. Research in this area can offer insights into the development of novel therapeutic agents with specific pharmacological profiles (Peltoniemi et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Properties

IUPAC Name

N-cyclopentyl-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-2-11-20-12-17(15-9-5-6-10-16(15)20)22-13-18(21)19-14-7-3-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWKRCRVKMZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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